Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)
Overview
Description
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a phenyl ring, with an ethanone moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the biological activity and potential therapeutic applications of this compound.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is an important aspect of pharmacology . Factors such as temperature, pH, and the presence of other molecules can significantly affect the activity of a compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) typically involves the oxidation of 2-fluoro-4-(trifluoromethyl)ethylbenzene. One common method includes the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production. The use of catalysts and advanced purification techniques further enhances the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Comparison with Similar Compounds
Similar Compounds
4’-Trifluoromethylacetophenone: Similar structure but lacks the fluoro group.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a ketone group.
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethan-1-ol: The ketone group is reduced to an alcohol.
Uniqueness
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical properties such as high electronegativity, stability, and lipophilicity. These properties make it particularly valuable in the synthesis of pharmaceuticals and specialty chemicals .
Biological Activity
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI), is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (CAS No. 17408-14-9) has a molecular formula of and a molecular weight of 188.15 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties and increased lipophilicity.
The exact biochemical pathways influenced by Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) remain largely unexplored. However, the presence of fluorinated groups is believed to enhance the compound's lipophilicity , metabolic stability , and binding affinity to various molecular targets. These characteristics make it a valuable scaffold in drug design, particularly for developing anti-inflammatory and anticancer agents.
Antimicrobial Properties
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) has been investigated for its antimicrobial properties. Studies have shown that compounds with trifluoromethyl groups often exhibit significant activity against various bacterial strains. For example, related compounds have demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) indicating bactericidal activity .
Anticancer Activity
Research indicates potential anticancer properties for Ethanone derivatives. In vitro studies have shown that certain fluorinated compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves interactions with specific enzymes or receptors critical for cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of Ethanone derivatives:
- Anticancer Evaluation : A study evaluated the cytotoxic effects of various fluorinated ethanones on MCF-7 cells, finding significant inhibition of cell viability at concentrations as low as 20 µM .
- Enzyme Inhibition : Compounds similar to Ethanone were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. The presence of trifluoromethyl groups was linked to enhanced inhibitory activity against COX-2 and lipoxygenases .
- Molecular Docking Studies : In silico docking studies indicated that the trifluoromethyl moiety facilitates strong interactions with enzyme targets through hydrogen bonding and pi-stacking interactions, suggesting a mechanism for enhanced biological activity .
Research Applications
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) serves multiple roles in scientific research:
- Medicinal Chemistry : It is utilized as a building block for synthesizing more complex fluorinated pharmaceuticals.
- Biological Studies : The compound is employed in enzyme interaction studies to elucidate metabolic pathways.
- Industrial Applications : Used in the production of specialty chemicals with enhanced stability and performance characteristics.
Summary Table of Biological Activities
Properties
IUPAC Name |
2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXTWIBVCMHTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623096 | |
Record name | 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186297-56-3 | |
Record name | 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.